8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one
CAS No.: 1824126-86-4
Cat. No.: VC2611200
Molecular Formula: C10H18N2O
Molecular Weight: 182.26 g/mol
* For research use only. Not for human or veterinary use.
![8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one - 1824126-86-4](/images/structure/VC2611200.png)
Specification
CAS No. | 1824126-86-4 |
---|---|
Molecular Formula | C10H18N2O |
Molecular Weight | 182.26 g/mol |
IUPAC Name | 8-amino-2-methyl-2-azaspiro[4.5]decan-3-one |
Standard InChI | InChI=1S/C10H18N2O/c1-12-7-10(6-9(12)13)4-2-8(11)3-5-10/h8H,2-7,11H2,1H3 |
Standard InChI Key | RFWPZHKNFPBDLJ-UHFFFAOYSA-N |
SMILES | CN1CC2(CCC(CC2)N)CC1=O |
Canonical SMILES | CN1CC2(CCC(CC2)N)CC1=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one belongs to the class of azaspiro compounds, specifically characterized by a 2-azaspiro[4.5]decane scaffold with amino and ketone functional groups. The compound is identified by several standard chemical identifiers as detailed in Table 1.
Identifier Type | Value |
---|---|
CAS Number | 1824126-86-4 |
IUPAC Name | 8-amino-2-methyl-2-azaspiro[4.5]decan-3-one |
Molecular Formula | C₁₀H₁₈N₂O |
Molecular Weight | 182.26 g/mol |
Canonical SMILES | CN1CC2(CCC(CC2)N)CC1=O |
InChI | InChI=1S/C10H18N2O/c1-12-7-10(6-9(12)13)4-2-8(11)3-5-10/h8H,2-7,11H2,1H3 |
InChI Key | RFWPZHKNFPBDLJ-UHFFFAOYSA-N |
Table 1: Chemical identifiers for 8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one
Structural Features
The molecular structure of 8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one incorporates several key structural elements:
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A spirocyclic framework consisting of a 5-membered lactam ring fused with a 6-membered cyclohexane ring at a spiro carbon center
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A primary amine group (-NH₂) at the 8-position of the cyclohexane ring
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A N-methyl substituted lactam (γ-lactam) structure
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A ketone functionality at the 3-position as part of the lactam ring
The spiro carbon serves as the junction point between the cyclohexane and pyrrolidinone rings, creating the distinctive three-dimensional architecture of this molecule .
Physicochemical Properties
Computed Properties
The physicochemical profile of 8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one indicates properties relevant to its biological and synthetic applications. Several key properties have been computationally determined as shown in Table 2.
Property | Value | Significance |
---|---|---|
Formal Charge | 0 | Neutral molecule |
Heavy Atom Count | 13 | Includes C, N, and O atoms |
Hydrogen Bond Acceptor Count | 2 | Carbonyl oxygen and amine nitrogen |
Hydrogen Bond Donor Count | 1 | Primary amine group |
Isotope Atom Count | 0 | No isotopically labeled atoms |
Table 2: Computed physicochemical properties of 8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one
These properties suggest moderate hydrogen bonding potential, which may influence solubility characteristics and interaction with biological systems. The presence of both hydrogen bond donors and acceptors contributes to its potential for intermolecular interactions in various chemical environments .
Structural Classification
As a heterocyclic compound, 8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one is categorized under:
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Heterocycles
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Miscellaneous Reagents
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Azaspiro compounds
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γ-Lactams (pyrrolidin-2-ones)
This classification reflects its structural complexity and functional diversity, which contribute to its utility in synthetic chemistry applications.
Synthetic Relevance and Applications
Role in Natural Product Synthesis
The primary documented application of 8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one is as an intermediate in the synthesis of lactonamycin, a complex natural product with antibiotic properties . Lactonamycin belongs to the tetracyclic anthraquinone family of antibiotics and shows activity against resistant bacterial strains, making synthetic pathways to this compound of significant pharmaceutical interest.
The azaspiro structure serves as a key building block in constructing the intricate molecular architecture of lactonamycin. The amine functionality at the 8-position provides a reactive site for further derivatization, while the lactam portion contributes to the core structural elements required in the synthetic sequence .
Structural Comparison with Related Compounds
Structural Analogues
The search results provide information on structurally related compounds that differ in key functional aspects. Table 3 presents a comparison between 8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one and its structural analogues.
Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
---|---|---|---|
8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one | C₁₀H₁₈N₂O | 182.26 g/mol | N-methyl substituted lactam with 8-amino group |
8-Amino-2-azaspiro[4.5]decan-3-one | C₉H₁₆N₂O | 168.13 g/mol | Unsubstituted nitrogen in lactam ring |
8-(Aminomethyl)-2-azaspiro[4.5]decan-3-one | C₁₀H₁₈N₂O | 182.26 g/mol | Aminomethyl group at position 8 instead of direct amino group |
Table 3: Comparison of 8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one with structural analogues
These structural variations, though subtle, can significantly influence the chemical reactivity, biological activity, and synthetic utility of these compounds. The presence or absence of the N-methyl group affects the electronic properties of the lactam nitrogen, while the positioning of the amino functionality (direct vs. aminomethyl) changes the spatial arrangement and reactivity of this key functional group .
Chemical Identification
The unique chemical identifiers of 8-Amino-2-methyl-2-azaspiro[4.5]decan-3-one, particularly its InChIKey (RFWPZHKNFPBDLJ-UHFFFAOYSA-N), allow for unambiguous identification of this compound in chemical databases and literature. This is especially important for distinguishing between closely related structural analogues that may exhibit similar molecular formulas but different atomic connectivity or spatial arrangements .
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